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Compound of Interest

Compound Name: UAMC-00050

Cat. No.: B12399532 Get Quote

An In-depth Technical Guide on the Chemical Structure and Synthesis of UAMC-00050

Introduction
UAMC-00050 is a potent, novel α-aminophosphonate inhibitor of trypsin-like serine proteases,

such as the urokinase plasminogen activator (uPA).[1][2] It has been identified as a promising

lead compound for the therapeutic treatment of conditions like dry eye syndrome and ocular

inflammation.[1][3][4] Developed at the University of Antwerp, this compound has undergone

significant process development to optimize its synthesis for multigram scale production, which

is essential for preclinical investigations.[1] This guide provides a detailed overview of its

chemical structure, a comparative analysis of its synthesis pathways, quantitative data, and the

experimental protocols involved.

Chemical Structure of UAMC-00050
UAMC-00050 is characterized by an α-aminophosphonate core, which mimics the structure of

amino acids by replacing the carboxylic acid group with a phosphonate ester.[1] This structural

feature is crucial for its inhibitory activity against serine proteases.

Chemical Formula: C₃₃H₃₆ClN₆O₇P[4]

Molecular Weight: 695.10 g/mol [3][4]

CAS Number: 2842774-51-8[4]
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Structure:

(Image of the chemical structure of UAMC-00050 would be placed here in a real document)

Figure 1. Chemical Structure of UAMC-00050.[1]

Synthesis Pathways of UAMC-00050
The synthesis of UAMC-00050 has evolved from an initial medicinal chemistry route to a more

efficient and scalable process development route. The improved route addresses several

drawbacks of the original method, including low yields, the use of hazardous reagents, and

environmental concerns, ultimately increasing the overall yield from 3% to 22%.[1]

Original Medicinal Chemistry Route
The initial route developed for laboratory-scale synthesis involved several steps but faced

challenges in reproducibility and scalability, particularly in the key Birum–Oleksyszyn reaction.

[1]
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Medicinal Chemistry Route

4-Aminophenethyl alcohol (4)

Boc-protected alcohol (5)

Boc₂O, TEA, Dioxane

Aldehyde (6)

Dess–Martin periodinane (DMP)

Aminophosphonate intermediate (8)

Cu(OTf)₂

UAMC-00050 (1)

Deprotection/Final steps

Benzyl carbamate (7) Triarylphosphite (3)

Paracetamol (2)

PCl₃, TEA, THF

Click to download full resolution via product page

Original medicinal chemistry synthesis pathway for UAMC-00050.

Improved Process Development Route
To enable multigram production, an optimized synthesis route was developed. This new

pathway replaces hazardous reagents, avoids environmentally unfriendly solvents, and

substitutes chromatographic purification with crystallization or filtration, leading to a significant

increase in overall yield and purity.[1][5]
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Improved Process Development Route

4-Aminophenethyl alcohol (4)

Boc-protected alcohol (5)

Boc₂O, EtOAc

Aldehyde (6)

CuI/TEMPO, Air

Aminophosphonate intermediate (8)

Y(OTf)₃

UAMC-00050 (1)

Optimized Deprotection

Benzyl carbamate (7) Triarylphosphite (3)

Paracetamol (2)

PCl₃, TEA, THF (Optimized)
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Optimized process development synthesis pathway for UAMC-00050.

Quantitative Data Summary
The optimization of the synthesis pathway resulted in significant improvements in yield and

process efficiency. The following tables summarize the quantitative data for key steps in both

the medicinal chemistry and the improved process development routes.

Table 1: Comparison of Reaction Yields
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Reaction Step
Medicinal Chemistry Route
Yield

Process Development
Route Yield

Boc-Protection of Amine (4 →

5)
Not specified 95% (Isolated)

Oxidation of Alcohol (5 → 6) Not specified 85% (Isolated)

Preparation of Triarylphosphite

(2 → 3)
Not specified 98%

Birum–Oleksyszyn Reaction

(6+7+3 → 8)
Bottleneck, low yield 70-75%

Overall Yield 3% 22%

Data extracted from Ceradini et al., 2022.[1]

Table 2: Purity and Analytical Data

Compound Method Purity

Triarylphosphite (3) HPLC 92.3% AN

Aldehyde (6) HPLC
99% AN (after bisulfite adduct

purification)

*AN: Area Normalized. Data from Ceradini et al., 2022.[1]

Experimental Protocols
Detailed methodologies for the key improved steps are provided below, based on the optimized

process development route.

Boc-Protection of 4-Aminophenethyl alcohol (4)
To a solution of 4-aminophenethyl alcohol (4) in ethyl acetate (EtOAc), 1.1 equivalents of di-

tert-butyl dicarbonate (Boc₂O) are added. The reaction mixture is stirred at room temperature

for 16 hours.[1] Upon completion, the solvent is evaporated under reduced pressure, and the
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resulting crude product (5) is purified by slurry in a suitable solvent system to yield the pure

product.

Aerobic Oxidation of Alcohol (5) to Aldehyde (6)
The Boc-protected alcohol (5) is subjected to aerobic oxidation using a catalytic system of

Copper(I) iodide (CuI) and (2,2,6,6-Tetramethyl-1-piperidinyloxy) (TEMPO). The reaction is

performed in acetonitrile with ambient air serving as the oxidant.[1] For purification, the crude

aldehyde is treated with sodium bisulfite (NaHSO₃) to form the bisulfite adduct, which is

separated by filtration. The pure aldehyde (6) is then liberated from the adduct.[1]

Preparation of Triarylphosphite (3)
Paracetamol (2) is rigorously dried under vacuum (5 mbar) for at least 24 hours to a water

content of <0.030% (Karl Fischer titration).[1] In a flask under an argon atmosphere, the dried

paracetamol is dissolved in anhydrous tetrahydrofuran (THF), and triethylamine (TEA) is

added. The solution is cooled, and phosphorus trichloride (PCl₃) is added dropwise. After the

reaction is complete, the triethylammonium chloride salt is removed by filtration under argon.

The THF is then removed under reduced pressure at 20–25 °C to prevent thermal

decomposition, yielding the crude phosphite (3).[1]

Three-Component Birum–Oleksyszyn Reaction
(Formation of 8)
The aldehyde (6), benzyl carbamate (7), and the crude triarylphosphite (3) are combined in a

one-pot reaction. The improved protocol utilizes yttrium triflate (Y(OTf)₃) as a more efficient

catalyst compared to the original copper triflate.[1] This step is critical and its optimization was

a key factor in improving the overall yield. The resulting α-aminophosphonate intermediate (8)

is purified via crystallization.

Conclusion
The development of UAMC-00050 from a laboratory-scale compound to a candidate ready for

preclinical trials showcases a successful process of chemical synthesis optimization. By

systematically addressing the bottlenecks of the initial medicinal chemistry route—such as low

yields, hazardous reagents, and purification challenges—a robust, scalable, and more

environmentally friendly process was established.[1] This improved pathway not only secures a
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reproducible supply of UAMC-00050 for further research but also provides a valuable case

study in sustainable pharmaceutical process development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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